molecular formula C15H13FN2O3 B5881654 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea

Cat. No. B5881654
M. Wt: 288.27 g/mol
InChI Key: OVDFVDLGCJKWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-fluorophenyl)urea (also known as safinamide) is a drug that has been recently approved by the US FDA for the treatment of Parkinson's disease. This drug has been found to be effective in treating the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement.

Mechanism of Action

Safinamide works by inhibiting the enzyme monoamine oxidase B (MAO-B), which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, safinamide increases the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Safinamide has been found to have several biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which helps to reduce the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of safinamide is that it has been found to be effective in reducing the symptoms of Parkinson's disease. It has also been found to have antioxidant properties, which help to protect the brain cells from damage. However, one of the limitations of safinamide is that it can have adverse effects on the liver and kidneys.

Future Directions

There are several future directions for the research on safinamide. One of the future directions is to study the long-term effects of safinamide on patients with Parkinson's disease. Another future direction is to study the effectiveness of safinamide in combination with other drugs for the treatment of Parkinson's disease. Additionally, future research can focus on the development of new drugs that are based on the structure of safinamide.

Synthesis Methods

Safinamide can be synthesized by a multistep process starting from 1,3-benzodioxole, which is reacted with 4-fluoroaniline to form the intermediate 4-fluoro-1,3-benzodioxole. This intermediate is then reacted with urea to form safinamide.

Scientific Research Applications

Safinamide has been extensively studied for its effectiveness in treating Parkinson's disease. It has been found to be effective in reducing the symptoms of Parkinson's disease, such as tremors, stiffness, and difficulty in movement. It has also been found to be effective in improving the quality of life of patients with Parkinson's disease.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-11-2-4-12(5-3-11)18-15(19)17-8-10-1-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDFVDLGCJKWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.